

Physicochemical characteristics of 3-Methyl-5-phenylpyridine

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Compound of Interest

Compound Name: 3-Methyl-5-phenylpyridine

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An In-depth Technical Guide on the Physicochemical Characteristics of **3-Methyl-5-phenylpyridine**

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyl-5-phenylpyridine, with the CAS Number 10477-94-8, is an aromatic heterocyclic organic compound.^{[1][2][3]} It belongs to the class of phenylpyridines, which are scaffolds of significant interest in medicinal chemistry and materials science. The structure consists of a pyridine ring substituted with a methyl group at the 3-position and a phenyl group at the 5-position. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a representative synthetic workflow.

Physicochemical Properties

The known physicochemical properties of **3-Methyl-5-phenylpyridine** are summarized below. Data for some properties have been estimated based on closely related structural analogs where direct experimental values are not readily available.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical data for **3-Methyl-5-phenylpyridine**.

Property	Value	Source(s)
CAS Number	10477-94-8	[1][2][3]
Molecular Formula	C ₁₂ H ₁₁ N	[1][2][3]
Molecular Weight	169.22 g/mol	[2][4]
Boiling Point	160 °C (at 14 mmHg)	[1]
Flash Point	123.1 °C	[1]
Refractive Index	1.568	[1]

Qualitative and Estimated Properties

- Solubility: Specific solubility data for **3-Methyl-5-phenylpyridine** is not widely published. However, based on the related compound 3-phenylpyridine, it is expected to be slightly soluble in water and soluble in organic solvents like alcohol, benzene, and chloroform.[5]
- pKa: An experimental pKa value for **3-Methyl-5-phenylpyridine** is not readily available. The parent compound, 3-phenylpyridine, has an experimental pKa of 4.8, indicating it is a weak base.[5] The presence of an electron-donating methyl group on the pyridine ring would be expected to slightly increase the basicity, suggesting a pKa value comparable to or slightly higher than that of 3-phenylpyridine.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of **3-Methyl-5-phenylpyridine**.

Spectrum Type	Availability	Source(s)
¹ H NMR	Spectrum available	[6]
¹³ C NMR	Spectrum available	[6]
Mass Spectrometry (MS)	Spectrum available	[6]
Infrared (IR)	Spectrum available	[6]

Experimental Protocols & Methodologies

This section details the experimental procedures for the synthesis of phenylpyridines and the determination of their key physicochemical properties.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for synthesizing biaryl compounds, including phenylpyridines. The following is a representative protocol for the synthesis of a phenylpyridine derivative, which can be adapted for **3-Methyl-5-phenylpyridine** starting from 3-bromo-5-methylpyridine and phenylboronic acid.^{[7][8]}

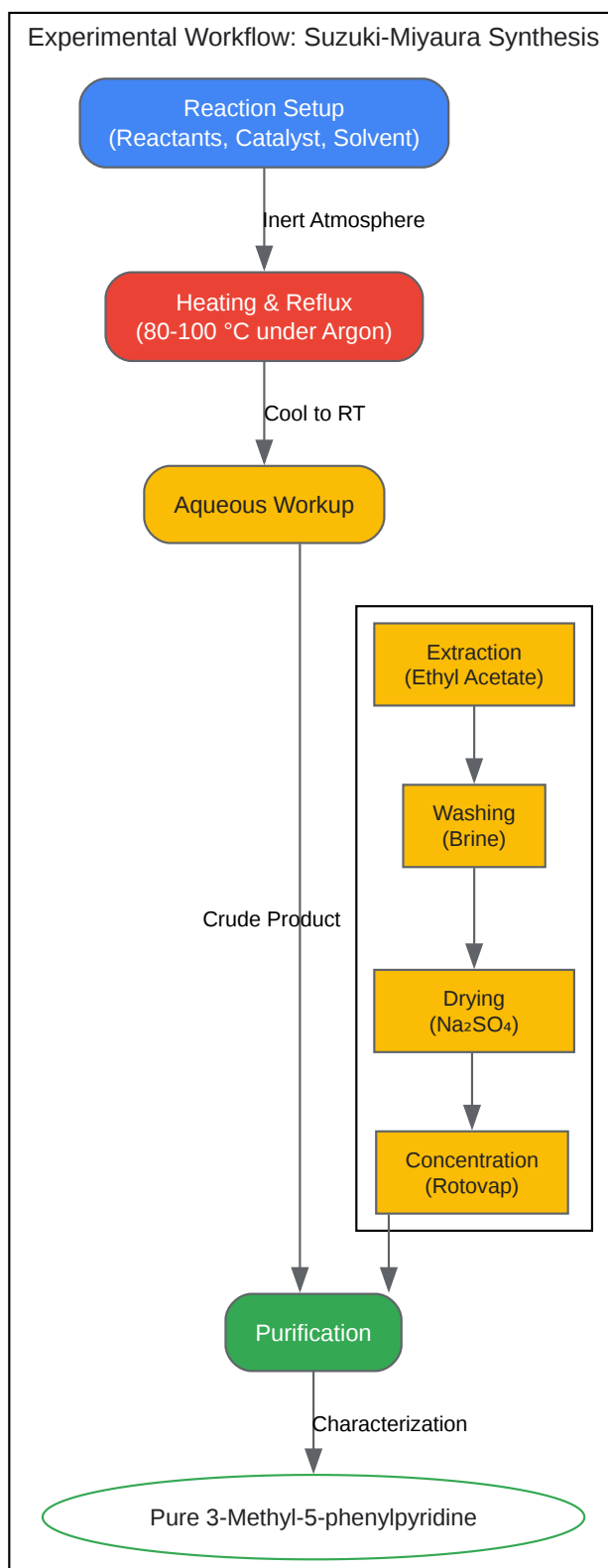
Materials:

- 3-Bromo-5-methylpyridine (1.0 eq)
- Phenylboronic acid (1.2 eq)
- Palladium(II) acetate [Pd(OAc)₂] (0.03-0.05 eq)
- Triphenylphosphine [PPh₃] (0.06-0.1 eq)
- Potassium carbonate [K₂CO₃] (2.0-3.0 eq)
- 1,4-Dioxane (anhydrous, degassed)
- Deionized water (degassed)
- Ethyl acetate
- Brine (saturated aq. NaCl)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- To a dry Schlenk tube or round-bottom flask, add 3-bromo-5-methylpyridine, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.^[7]

- Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[\[7\]](#)[\[8\]](#)
- Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.[\[7\]](#)
- Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring under the inert atmosphere.[\[7\]](#)
- Monitor the reaction progress by Thin-Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.[\[7\]](#)
- Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.
- Combine the organic layers and wash with brine.[\[7\]](#)
- Dry the organic phase over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure.[\[7\]](#)
- Purify the crude product by flash column chromatography on silica gel to afford the pure **3-Methyl-5-phenylpyridine**.[\[7\]](#)



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Caption: Workflow for the synthesis of **3-Methyl-5-phenylpyridine** via Suzuki-Miyaura coupling.

Physicochemical Property Determination

The following are standard methodologies for determining the key properties of an organic compound.

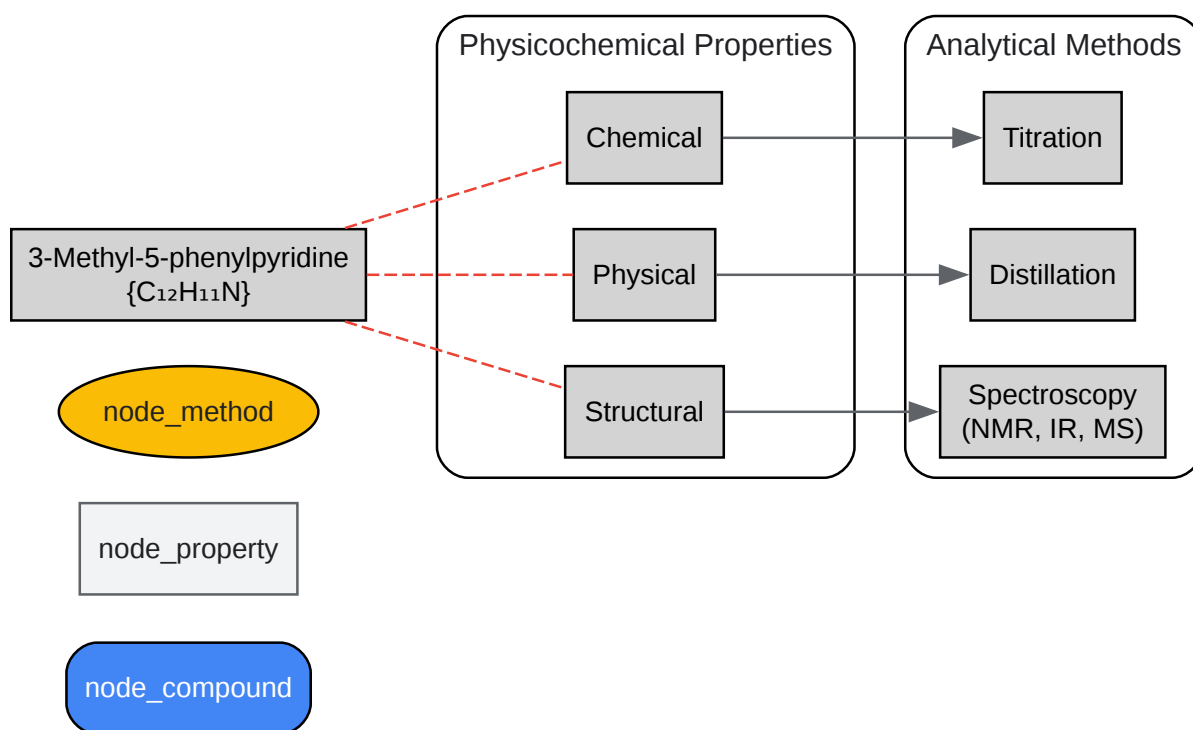
Boiling Point Determination: The boiling point of a liquid can be determined using simple distillation.^[9]

- The liquid is placed in a round-bottom flask with boiling chips.
- A distillation apparatus is assembled, consisting of the flask, a distillation head with a thermometer, a condenser, and a receiving flask.
- The flask is heated gently.
- The temperature is recorded when the vapor temperature stabilizes as the liquid actively boils and condenses into the receiving flask. This stable temperature is the boiling point.^[9] For high-boiling liquids or small quantities, a reduced pressure (vacuum) distillation is often employed, as reported for **3-Methyl-5-phenylpyridine**.^[1]

Spectroscopic Analysis:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra are acquired by dissolving a small sample of the compound in a deuterated solvent (e.g., CDCl_3) and placing it in a high-field magnet of an NMR spectrometer. The resulting spectra provide detailed information about the molecular structure, including the number and connectivity of hydrogen and carbon atoms.
- **Infrared (IR) Spectroscopy:** An IR spectrum is obtained by passing infrared radiation through a sample of the compound. The absorption of specific frequencies of radiation corresponds to the vibrational frequencies of the chemical bonds within the molecule, allowing for the identification of functional groups.

- Mass Spectrometry (MS): In MS, a sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio. This technique provides the exact molecular weight of the compound and information about its fragmentation pattern, which aids in structural elucidation.



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Caption: Logical relationship between the compound, its properties, and analytical methods.

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